








|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].C[O-].[Na+].[C:17](=[O:19])=[O:18]>CN(C)C(=O)C>[CH:10]([C:6]1[CH:7]=[C:8]([CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[OH:13])[C:17]([OH:19])=[O:18])([CH3:12])[CH3:11] |f:1.2|
|


|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
|
|
Name
|
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This acid was prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was slowly distilled out during 2 hours of the period until the pot temperature
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
reached to 180° C
|
|
Type
|
STIRRING
|
|
Details
|
to continue stirring at 180° C. for another 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
ADDITION
|
|
Details
|
water (400 ml) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture, after further cooled to room temperature
|
|
Type
|
WASH
|
|
Details
|
was washed with toluene (4×60 ml)
|
|
Type
|
ADDITION
|
|
Details
|
treated with conc. hydrochloric acid in an ice-water bath to pH 3
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with diethyl ether (2×150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
the ether extract
|
|
Type
|
WASH
|
|
Details
|
was washed with brine (100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.4 g | |
| YIELD: PERCENTYIELD | 23% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |